molecular formula C5H6ClNO2 B2707171 2,3-Dihydroxypyridine hydrochloride CAS No. 175292-03-2

2,3-Dihydroxypyridine hydrochloride

Cat. No.: B2707171
CAS No.: 175292-03-2
M. Wt: 147.56
InChI Key: GGOZGYRTNQBSSA-UHFFFAOYSA-N
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Description

2,3-Dihydroxypyridine hydrochloride is an organic compound derived from pyridine, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the pyridine ring

Biochemical Analysis

Biochemical Properties

2,3-Dihydroxypyridine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in coordination as a monoanion in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been used in the synthesis of new macromolecular chelators by loading 2,3-Dihydroxypyridine on cellulose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides, this compound is involved in coordination as a monoanion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium borohydride (NaBH4) or sodium hydroxide (NaOH) under appropriate conditions . Another method includes the catalytic hydrogenation of nitropyridine derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypyridine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydroxypyridine derivatives .

Comparison with Similar Compounds

  • 2,6-Dihydroxypyridine hydrochloride
  • 2,4-Dihydroxypyridine
  • 1,2-Dimethyl-3-hydroxy-4-pyridone
  • 2-Hydroxypyridine

Comparison: 2,3-Dihydroxypyridine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and other hydroxypyridine derivatives. This uniqueness makes it particularly valuable in certain chemical and biological applications .

Properties

IUPAC Name

3-hydroxy-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAOQIOOIJQGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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